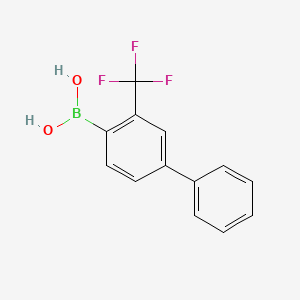
3-(Trifluoromethyl)biphenyl-4-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Trifluoromethyl)biphenyl-4-ylboronic acid” is a chemical compound with the CAS Number: 2121512-52-3 . It has a molecular weight of 266.03 . The IUPAC name for this compound is (3-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)boronic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H10BF3O2/c15-13(16,17)11-8-10(6-7-12(11)14(18)19)9-4-2-1-3-5-9/h1-8,18-19H . This code provides a standard way to encode the compound’s molecular structure.It should be stored at a temperature of 2-8°C . The country of origin is CN .
Wirkmechanismus
The mechanism of action of 3-(Trifluoromethyl)biphenyl-4-ylboronic acid is not well understood. However, it is believed that the boronic acid group is responsible for the catalytic activity of this compound. The boronic acid group binds to the substrate molecule, forming a complex that is capable of undergoing a variety of reactions. This binding activates the substrate molecule, allowing it to react with other molecules and form products.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. Inhibition of COX-2 can lead to a decrease in inflammation, which can reduce pain and swelling. Additionally, this compound has been shown to inhibit the enzyme xanthine oxidase, which is involved in the metabolism of purines. Inhibition of xanthine oxidase can lead to a decrease in the production of uric acid, which can reduce the risk of gout.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(Trifluoromethyl)biphenyl-4-ylboronic acid in lab experiments is its versatility. It can be used as a reagent in a variety of organic reactions, as a catalyst in organic reactions, and as a ligand in coordination chemistry. Additionally, it is relatively easy to synthesize, and it is available commercially in a variety of forms. However, there are some limitations to using this compound in lab experiments. It is not soluble in water, which can limit its use in aqueous reactions. Additionally, it is not very stable in air, and it can react with other compounds in the presence of light or heat.
Zukünftige Richtungen
There are a number of potential future directions for the use of 3-(Trifluoromethyl)biphenyl-4-ylboronic acid in scientific research. It could be used as a reagent in the synthesis of new drugs or materials, as a catalyst in the synthesis of polymers, or as a ligand in the preparation of metal complexes. Additionally, it could be used to study the molecular basis of disease or to develop new inhibitors of enzymes involved in cancer. Finally, it could be used to study the biochemical and physiological effects of boronic acid derivatives and to develop new methods for their synthesis.
Synthesemethoden
3-(Trifluoromethyl)biphenyl-4-ylboronic acid can be synthesized via a variety of methods, including direct boronation of trifluoromethyl biphenyl, reaction of trifluoromethyl biphenyl with boronic acid, and reaction of trifluoromethyl biphenyl with boron trifluoride. The most common method is the direct boronation of trifluoromethyl biphenyl. This method involves the reaction of trifluoromethyl biphenyl with boron trifluoride in a solvent such as toluene or dichloromethane. The reaction is typically carried out at elevated temperatures and yields this compound in high yields.
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethyl)biphenyl-4-ylboronic acid has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It is also used in biochemistry, medicinal chemistry, and material science. For example, this compound has been used as a reagent for the synthesis of chiral compounds, as a catalyst for the synthesis of polymers, and as a ligand for the preparation of metal complexes. It has also been used as an inhibitor of enzymes involved in cancer and as a tool for studying the molecular basis of disease.
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-phenyl-2-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BF3O2/c15-13(16,17)11-8-10(6-7-12(11)14(18)19)9-4-2-1-3-5-9/h1-8,18-19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARXNKQZKSMEQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2=CC=CC=C2)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride; 98%](/img/structure/B6343525.png)
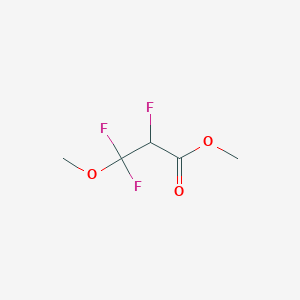


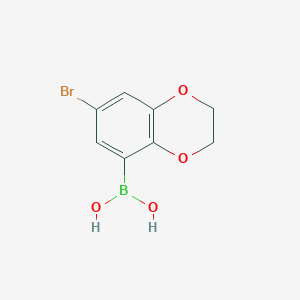
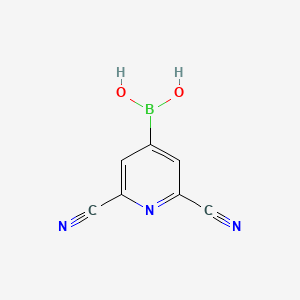


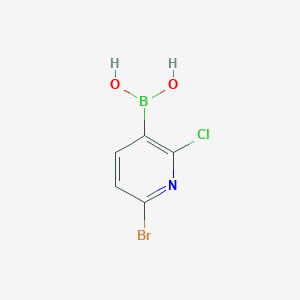
![3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid](/img/structure/B6343588.png)